LogP Differentiation: 5-Fluoro-2-methoxybenzene-1-sulfonamide vs. Non-Fluorinated 2-Methoxybenzenesulfonamide
The experimental LogP of 5-fluoro-2-methoxybenzene-1-sulfonamide (444-54-2) is 2.26 , compared to the calculated ACD/LogP of 0.24 for the non-fluorinated analog 2-methoxybenzenesulfonamide (CAS 52960-57-3) . The approximately 2-log-unit increase represents a ~100-fold enhancement in octanol/water partition coefficient, attributable to the electron-withdrawing and hydrophobic contributions of the 5-fluoro substituent.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.26 (experimental, ChemSrc) |
| Comparator Or Baseline | 2-Methoxybenzenesulfonamide: ACD/LogP = 0.24 (calculated, ChemSpider) |
| Quantified Difference | ΔLogP ≈ +2.02 (~100-fold higher lipophilicity for the 5-fluoro compound) |
| Conditions | Experimental LogP derived from HPLC retention data; calculated LogP from ACD/Labs algorithm v12.01. |
Why This Matters
Higher LogP translates to improved passive membrane permeability and enhanced blood-brain barrier penetration potential, making 444-54-2 a superior starting scaffold for CNS-penetrant sulfonamide drug candidates compared to the non-fluorinated analog.
